双草醚

描述

Diquat Dipyridone is a metabolite of Diquat, a non-selective contact herbicide widely used to control weeds. Diquat Dipyridone is formed through the oxidation of Diquat and is known for its role in the toxicokinetics of Diquat poisoning . Diquat itself is a bipyridyl compound, and its metabolites, including Diquat Dipyridone, have significant implications in both environmental and biological contexts .

科学研究应用

Diquat Dipyridone has several scientific research applications:

Toxicokinetic Studies: It is used to study the toxicokinetics of Diquat poisoning, providing insights into the metabolism and excretion of Diquat in biological systems.

Environmental Monitoring: Diquat Dipyridone is monitored in environmental samples to assess the impact of Diquat usage on ecosystems.

Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting Diquat and its metabolites in various matrices.

作用机制

Target of Action

Diquat Dipyridone, a non-selective bipyridine herbicide, primarily targets green plant tissues . It interacts with the photosynthetic process in plants, leading to the destruction of plant cells . It is rapidly absorbed by plants and moves throughout the plant’s system .

Mode of Action

The mode of action of Diquat Dipyridone involves damaging the cell membranes and disrupting the photosynthesis process in unwanted plants . This herbicide is absorbed by plants and moves throughout the plant’s system, leading to rapid desiccation and death of the target plant . It is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation .

Biochemical Pathways

The biochemical pathways affected by Diquat Dipyridone are primarily related to photosynthesis. By disrupting the photosynthesis process, Diquat Dipyridone causes the destruction of plant cells . The intracellular generation of ROS and RNS leads to oxidative stress, resulting in a cascade of clinical symptoms .

Pharmacokinetics

Diquat Dipyridone is poorly absorbed from the gastrointestinal tract of rats and eliminated mainly via the feces . The small amount absorbed is rapidly eliminated via the urine . After oral administration, peak tissue and blood levels are seen at approximately 2 hours, followed by a rapid decline . Liver, kidney, gastrointestinal tract, and lung have the highest residues immediately following dosing .

Result of Action

The result of Diquat Dipyridone’s action is the rapid desiccation and death of the target plant . In humans, Diquat Dipyridone poisoning can inflict damage on multiple tissues and organs, with the digestive tract and kidneys being the most frequently affected, followed by the liver, lungs, and heart . It also exerts toxic effects on the central nervous system, leading to clinical symptoms such as dizziness, drowsiness, convulsions, coma, irritability, and disorientation .

Action Environment

Diquat Dipyridone is highly soluble in water, has a low risk of leaching to groundwater, and is volatile . It is very persistent in soil but rapidly degrades in aquatic systems . It is used for pond management within the agricultural sector, offering effective control over weeds . You can apply Diquat Dipyridone in waters like ponds, lakes, reservoirs, canals, streams, rivers, bayous, and drainage ditches .

生化分析

Biochemical Properties

Diquat Dipyridone is known to interact with the photosynthetic process in plants, leading to the production of compounds that destroy plant cells It is known that the toxicity mechanism of Diquat Dipyridone is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation .

Cellular Effects

Diquat Dipyridone can cause severe systemic toxicity that manifests rapidly . The resultant symptoms can cause the dysfunction of a range of tissues and organs . It is primarily attributed to the intracellular generation of ROS and RNS, leading to oxidative stress . This results in a cascade of clinical symptoms, including neurological damage .

Molecular Mechanism

It is known that its toxicity is primarily attributed to the intracellular generation of ROS and RNS through the process of reduction oxidation . This results in oxidative stress, leading to a cascade of clinical symptoms .

Temporal Effects in Laboratory Settings

It is known that Diquat Dipyridone is rapidly absorbed by green plant tissue and interacts with the photosynthetic process to produce compounds that destroy plant cells .

Dosage Effects in Animal Models

The effects of Diquat Dipyridone vary with different dosages in animal models

Metabolic Pathways

Diquat Dipyridone is involved in the metabolic pathways that lead to the generation of ROS and RNS It is known that this process leads to oxidative stress, resulting in a cascade of clinical symptoms .

Transport and Distribution

It is known that Diquat Dipyridone is rapidly absorbed by green plant tissue .

Subcellular Localization

It is known that Diquat Dipyridone interacts with the photosynthetic process in plants, leading to the production of compounds that destroy plant cells .

准备方法

The preparation of Diquat Dipyridone involves the oxidation of Diquat. This process can be achieved through various synthetic routes, including chemical oxidation using reagents such as hydrogen peroxide or potassium permanganate . The reaction conditions typically involve an aqueous medium and controlled temperature to ensure complete oxidation.

化学反应分析

Diquat Dipyridone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of Diquat Dipyridone can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert Diquat Dipyridone back to its parent compound, Diquat.

Substitution: Substitution reactions involving nucleophiles can modify the pyridyl rings of Diquat Dipyridone.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Diquat Dipyridone is similar to other bipyridyl herbicides and their metabolites, such as:

Paraquat: Another widely used bipyridyl herbicide with similar toxicological properties.

Paraquat Monopyridone: A metabolite of Paraquat with comparable oxidative properties.

Diquat Monopyridone: Another metabolite of Diquat, formed through a similar oxidation process.

The uniqueness of Diquat Dipyridone lies in its specific formation pathway and its role in the toxicokinetics of Diquat poisoning .

属性

IUPAC Name |

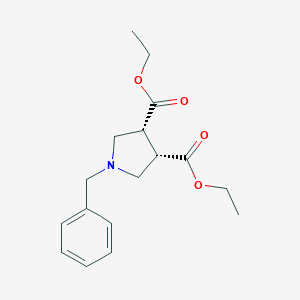

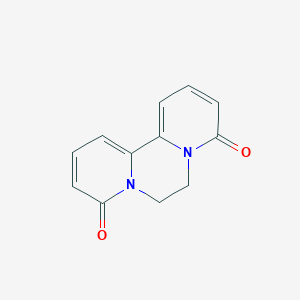

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKVKNCYCXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216789 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-72-1 | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is diquat dipyridone formed in the body?

A1: Diquat dipyridone is formed through the metabolism of diquat in the liver. Research using rat liver homogenates showed that diquat is broken down into two primary metabolites: diquat monopyridone and diquat dipyridone. This metabolic process was confirmed by isolating and characterizing the metabolites using techniques like HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy [].

Q2: Is diquat metabolized faster than paraquat, another commonly used herbicide?

A2: Yes, research indicates that diquat is metabolized more readily than paraquat in rat liver homogenates. While both herbicides saw a decrease in concentration over time when incubated with fresh liver homogenate, diquat was undetectable after just 10 minutes, suggesting a faster metabolic breakdown compared to paraquat [].

Q3: Can diquat metabolites be detected in humans after ingestion?

A3: While the provided abstracts don't offer data on diquat dipyridone specifically, research has confirmed the presence of two diquat metabolites in the urine and serum of patients poisoned after ingesting a combined herbicide containing both paraquat and diquat []. This suggests that, similar to the findings in rat liver homogenates, diquat undergoes metabolic breakdown in humans as well.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。